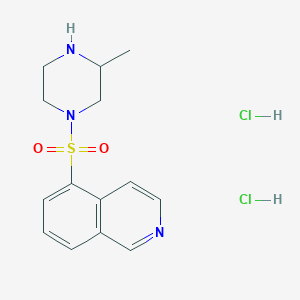

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride

Descripción general

Descripción

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, also known as H-7 dihydrochloride, is a compound with the molecular formula C14H17N32 and a molecular weight of 364.29 . It is a hydrochloride salt prepared from anileridine and two molar equivalents of hydrogen chloride . It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor .

Molecular Structure Analysis

The molecular structure of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride can be represented by the InChI string: InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17 (11)20 (18,19)14-4-2-3-12-10-15-6-5-13 (12)14/h2-6,10-11,16H,7-9H2,1H3 . The Canonical SMILES representation is: CC1CNCCN1S (=O) (=O)C2=CC=CC3=C2C=CN=C3 .Aplicaciones Científicas De Investigación

Inhibition of Protein Kinase and Cancer Research

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride, commonly known as H-7, is extensively studied for its role in inhibiting protein kinases. Blaya et al. (1998) investigated its effects on tumor progression, particularly in reducing metastases in Lewis lung carcinoma, suggesting its potential in cancer therapy (Blaya, Crespo, Crespo, & Aliño, 1998). Similarly, Ronca, Chan, & Yu (1997) demonstrated that H-7 induces apoptosis in human neuroblastoma cells, indicating its possible application in treating neuroblastoma (Ronca, Chan, & Yu, 1997).

Role in Neuronal Differentiation

H-7 has been shown to induce neuritogenesis in Neuro-2a cells, as demonstrated by Miñana, Felipo, & Grisolía (1990), highlighting its role in neural differentiation (Miñana, Felipo, & Grisolía, 1990). This suggests its potential use in neurological research and possibly in the treatment of neurodegenerative diseases.

Immune System and Cellular Responses

Koizumi et al. (1986) found that H-7 suppresses interleukin 2 production and receptor expression in T-cells, indicating its significant role in modulating immune responses (Koizumi, Nakao, Matsui, Katakami, Katakami, & Fujita, 1986). Additionally, Gupta, Gollapudi, & Vayuvegula (1988) observed that H-7 blocks lipopolysaccharide-induced B cell proliferation, further supporting its relevance in immunological research (Gupta, Gollapudi, & Vayuvegula, 1988).

Differentiation and Cell Cycle Modulation

Research by Chakrabarty, Chen, Chen, Trujillo, & Lin (1992) on colon adenocarcinoma cells showed that H-7 can modulate phenotypic properties and affect cell differentiation (Chakrabarty, Chen, Chen, Trujillo, & Lin, 1992). Minana, Felipo, & Grisolía (1992) also demonstrated its impact on the cell cycle of neuroblastoma cells (Minana, Felipo, & Grisolía, 1992).

Mecanismo De Acción

Target of Action

The primary targets of Iso-H7 dihydrochloride are protein kinases , specifically Protein Kinase C (PKC) and Protein Kinase A (PKA) . These kinases play crucial roles in various cellular processes, including cell division, signal transduction, and regulation of gene expression.

Mode of Action

Iso-H7 dihydrochloride acts as an inhibitor of its primary targets, PKC and PKA . It binds to these kinases, preventing them from catalyzing the transfer of phosphate groups from ATP to specific substrates. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of PKC and PKA by Iso-H7 dihydrochloride affects various biochemical pathways. One notable pathway is the myogenesis of satellite cells . PKA normally promotes this process, but the inhibitory action of Iso-H7 dihydrochloride negatively controls PKA’s role in satellite cell myogenesis .

Result of Action

The molecular and cellular effects of Iso-H7 dihydrochloride’s action primarily involve changes in the activities of PKC and PKA. By inhibiting these kinases, Iso-H7 dihydrochloride can alter various cellular processes, including the myogenesis of satellite cells .

Propiedades

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.2ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;;/h2-6,9,11,16H,7-8,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNDFTUZMEYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474690 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |

CAS RN |

140663-38-3 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

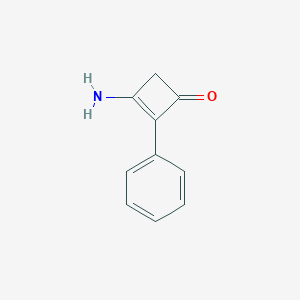

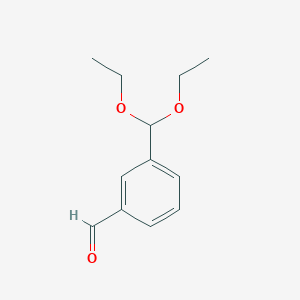

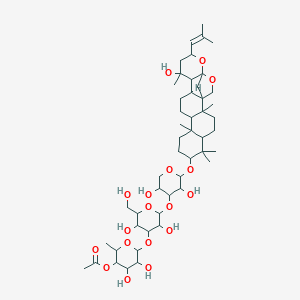

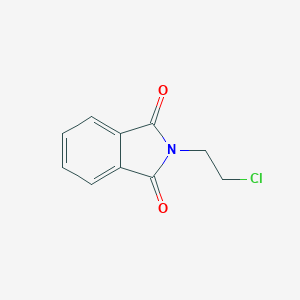

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

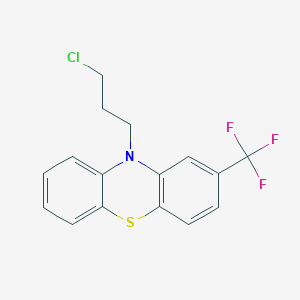

Feasible Synthetic Routes

Q & A

Q1: How does 3-methyl H7 affect bovine leukemia virus expression?

A1: 3-methyl H7 inhibits the activity of protein kinase C (PKC) []. Research demonstrates that 3-methyl H7 effectively reduces both spontaneous lymphocyte blastogenesis and BLV expression in bovine peripheral blood mononuclear cells (PBMCs) []. This effect is observed regardless of whether the PBMCs are unstimulated, stimulated with lipopolysaccharide, or stimulated with phorbol ester (PMA) []. Further investigation reveals that 3-methyl H7 suppresses BLV expression by decreasing transcriptional activity, as evidenced by RNase protection assay results []. This suggests that PKC activation plays a crucial role in BLV expression, and its inhibition by 3-methyl H7 disrupts this process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B119340.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)

![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)